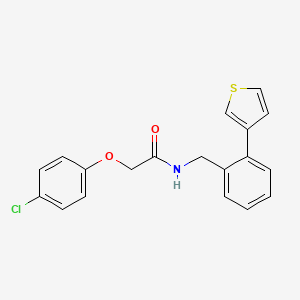

2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide

Description

2-(4-Chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic small molecule characterized by a 4-chlorophenoxy group linked to an acetamide core, which is further substituted with a benzyl group bearing a thiophen-3-yl moiety. This compound belongs to a class of aryl benzylamine derivatives, which are frequently explored for their bioactivity in medicinal chemistry. The 4-chlorophenoxy group enhances lipophilicity and membrane permeability, while the thiophene ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2S/c20-16-5-7-17(8-6-16)23-12-19(22)21-11-14-3-1-2-4-18(14)15-9-10-24-13-15/h1-10,13H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCANBRCQFQHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves the following steps:

Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Amidation: The 4-chlorophenoxyacetic acid is then reacted with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of related acetamides have been evaluated for their in vitro activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The studies typically utilize methods such as the turbidimetric method to assess antimicrobial efficacy, revealing that certain derivatives possess significant inhibitory effects against pathogenic microbes .

Anticancer Properties

The compound has also been studied for its anticancer potential. Analogous compounds have demonstrated activity against different cancer cell lines, including breast cancer (MCF7). The evaluation often employs assays like Sulforhodamine B (SRB) to determine cell viability post-treatment. For example, specific derivatives have shown high cytotoxicity against human breast adenocarcinoma cells, suggesting a mechanism that could be explored for developing new cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be analyzed through various modifications to its chemical structure. The presence of the thiophene ring and the chlorophenoxy group are crucial for enhancing biological activity. Research indicates that varying substituents on the benzyl moiety can significantly influence both antimicrobial and anticancer activities, highlighting the importance of chemical diversity in drug design .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and LC/MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Evaluation

A study focused on synthesizing various N-substituted acetamides revealed that certain derivatives exhibited strong antimicrobial activity against both bacterial and fungal strains. The results indicated that modifications in the acetamide structure could lead to enhanced efficacy against resistant strains, which is critical in the ongoing battle against antimicrobial resistance .

Anticancer Screening

In another case study, researchers synthesized a series of thiophene-containing compounds and tested their effects on MCF7 breast cancer cells. The findings suggested that specific structural features were associated with increased cytotoxicity, providing insights into how structural modifications can optimize therapeutic effects against cancer cells .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | Method Used | Results Summary |

|---|---|---|---|---|

| This compound | Antimicrobial | Various Bacteria | Turbidimetric Method | Significant inhibition observed |

| This compound | Anticancer | MCF7 Breast Cancer Cells | Sulforhodamine B Assay | High cytotoxicity noted |

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenoxy and thiophenyl groups can facilitate binding to specific sites, while the acetamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Chlorophenoxy Derivatives: Compounds like those in and share the 4-chlorophenoxy group but differ in linker regions, affecting solubility and target selectivity.

Key Observations :

- Enzyme Inhibition Potency: The target compound’s structural analogs (e.g., ) exhibit nanomolar IC50 values, suggesting high affinity for enzymes like 17β-HSD3.

- Stereochemical Influence : The 520 nM IC50 of racemic compound 26 versus 370 nM for its S-(+)-enantiomer (32) underscores the importance of chirality in drug design.

Key Observations :

- Low Yields in Some Cases : Compound 25’s 19% yield highlights synthetic challenges in benzylamine derivatives.

- Efficient Multicomponent Reactions : The 80% yield in demonstrates the utility of one-pot reactions for complex acetamides.

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Key Observations :

- Spectral Validation : HRMS and IR in confirm structural integrity, a critical step in compound validation.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide is a member of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H16ClN O2S

- SMILES Notation : Cc1cc(SC)ccc1-c1ccc(Cl)cc1O

This compound exhibits significant lipophilicity due to its aromatic rings, which enhances its potential for biological interactions.

Biological Activity Overview

Research has demonstrated that this compound possesses various biological activities, including:

- Inhibition of Osteoclastogenesis : A study highlighted the role of related compounds in inhibiting osteoclast formation, which is crucial for preventing bone resorption. The compound N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), a derivative, showed strong inhibitory effects on osteoclastogenesis and bone resorption activity in vitro and prevented OVX-induced bone loss in vivo .

- Antitumor Activity : Preliminary studies indicate that derivatives of the compound may exhibit antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Osteoclast Inhibition

In a significant study published in the Journal of Cellular and Molecular Medicine, PPOAC-Bz was tested for its effects on osteoclasts. The results indicated:

- mRNA Expression Alteration : The compound altered the expression of osteoclast-specific marker genes.

- Inhibition of Bone Resorption : It effectively blocked the formation of mature osteoclasts and suppressed F-actin belt formation, demonstrating its potential as a therapeutic agent for osteolytic disorders .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.